Calculated logP Values Reveal >70% Reduction in Lipophilicity Relative to 4,7-Dimethoxy-2-methyl-1H-benzimidazole
The target compound exhibits a calculated logP of 0.25, compared to 0.94 for 4,7-dimethoxy-1H-benzo[d]imidazole (CAS 7711-50-4) and approximately 1.8 for 4,7-dimethoxy-2-methyl-1H-benzimidazole (CAS 99922-32-4) . The >7-fold reduction in logP relative to the 2-methyl analog indicates significantly higher aqueous solubility, a critical advantage for early-stage drug discovery where solubility-limited absorption is a frequent point of failure.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.25 |
| Comparator Or Baseline | 4,7-Dimethoxy-2-methyl-1H-benzimidazole: logP ≈ 1.8; 4,7-Dimethoxy-1H-benzo[d]imidazole: logP = 0.94 |
| Quantified Difference | 7.2-fold lower logP vs. 2-methyl analog; 3.8-fold lower vs. 4,7-dimethoxy-1H-benzo[d]imidazole |
| Conditions | Calculated logP values from supplier technical datasheets (Fluorochem, Molaid/chem960); consistent across multiple prediction algorithms |
Why This Matters
Lower logP translates directly to higher aqueous solubility, reducing the risk of poor oral bioavailability and improving formulation feasibility in lead-optimisation campaigns.
